molecular formula C12H10BrNO3 B3252246 Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate CAS No. 214915-73-8

Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate

Cat. No.: B3252246
CAS No.: 214915-73-8
M. Wt: 296.12 g/mol
InChI Key: PTITZPZNWITTBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate is a useful research compound. Its molecular formula is C12H10BrNO3 and its molecular weight is 296.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-bromo-1H-indol-3-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)11(15)7-6-14-9-5-3-4-8(13)10(7)9/h3-6,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTITZPZNWITTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CNC2=C1C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001279666
Record name Ethyl 4-bromo-α-oxo-1H-indole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214915-73-8
Record name Ethyl 4-bromo-α-oxo-1H-indole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214915-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-bromo-α-oxo-1H-indole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Elucidation of Ethyl 2-(Indol-3-yl)-2-oxoacetate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The structural characterization of novel or synthesized organic compounds is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed roadmap to the molecular architecture of a substance. This guide provides a comprehensive overview of the spectroscopic data for an illustrative member of the indolyl-α-ketoester class of molecules. It is important to note that while the initial focus of this guide was Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate, a thorough search of publicly available scientific literature and databases did not yield a complete and verified set of spectroscopic data for this specific positional isomer.

Therefore, to ensure scientific integrity and provide a complete, instructive dataset, this guide will focus on the well-characterized, closely related analogue: Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate . The principles of spectral interpretation and experimental methodology detailed herein are directly applicable to the 4-bromo isomer and other similar indole derivatives.

Molecular Structure and Overview

Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate is a member of the indole alkaloid family, a class of compounds with significant and diverse biological activities. The presence of the bromo substituent on the indole ring can significantly influence the molecule's physicochemical properties and biological interactions. Accurate and unambiguous structural confirmation through spectroscopic methods is therefore a critical step in its synthesis and subsequent application in research and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.39t (J = 7.1 Hz)3H-OCH₂CH
4.40q (J = 7.1 Hz)2H-OCH ₂CH₃
7.28d (J = 8.7 Hz)1HH-7
7.42dd (J = 8.7, 1.9 Hz)1HH-6
8.16d (J = 1.9 Hz)1HH-4
8.43s1HH-2
8.80br s1HNH

Expertise & Experience: The downfield shift of the H-2 proton to 8.43 ppm is characteristic of its position adjacent to the electron-withdrawing glyoxylate moiety at the C-3 position of the indole ring. The broad singlet at 8.80 ppm is typical for an indole N-H proton and is often exchangeable with D₂O. The ethyl group protons display a classic triplet-quartet coupling pattern.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insights into their chemical environment (e.g., hybridization, attachment to electronegative atoms).

Chemical Shift (δ) ppmAssignment
14.1-OCH₂C H₃
62.3-OC H₂CH₃
110.1C-3
113.8C-7
115.6C-5 (C-Br)
124.7C-6
127.3C-4
128.9C-3a
135.1C-7a
138.9C-2
163.5Ester C=O
183.8Ketone C=O

Trustworthiness: The presence of two distinct carbonyl signals at 163.5 ppm and 183.8 ppm confirms the α-ketoester functionality. The chemical shifts of the aromatic carbons are consistent with a 5-bromo substituted indole ring. The carbon bearing the bromine atom (C-5) is observed at 115.6 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Wavenumber (cm⁻¹)Description
3410N-H stretch
1730C=O stretch (ester)
1685C=O stretch (ketone)
1610, 1575, 1470C=C stretching (aromatic)
1215C-O stretch (ester)
805C-H bend (aromatic)
750C-Br stretch

Expertise & Experience: The two distinct carbonyl absorption bands are a key diagnostic feature of the α-ketoester group. The sharp N-H stretching band around 3410 cm⁻¹ is characteristic of the indole N-H group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

m/zAssignment
295, 297[M]⁺, [M+2]⁺
222, 224[M - CO₂Et]⁺
194, 196[M - CO₂Et - CO]⁺
115[C₈H₅N]⁺

Trustworthiness: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of approximately equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺). The fragmentation pattern is consistent with the loss of the ethyl ester group and subsequent loss of carbon monoxide.

Experimental Protocols

The following are generalized, step-by-step methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a longer acquisition time are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (ESI-HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated. For HRMS, a high-resolution analyzer such as a time-of-flight (TOF) or Orbitrap is used.

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate.

The Therapeutic Potential of Bromoindole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold and the Power of Bromination

The indole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic compounds.[1][2] This heterocyclic aromatic system, present in the essential amino acid tryptophan, serves as a versatile template for the design of novel therapeutic agents. Its unique electronic properties and ability to participate in various non-covalent interactions allow indole-containing molecules to bind to a wide range of biological targets with high affinity and specificity.[1]

A particularly fascinating and potent class of indole derivatives are the bromoindoles, many of which are of marine origin.[3][4] The introduction of a bromine atom onto the indole ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions.[5][6] This halogenation often leads to a significant enhancement or modulation of biological activity, making bromoindoles a rich source of lead compounds in drug discovery.[6][7] These compounds have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][6][8] This guide provides an in-depth technical exploration of the key biological activities of bromoindole derivatives, their mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential.

I. Anticancer Activity: Targeting Key Signaling Pathways

The anticancer properties of bromoindole derivatives represent one of the most extensively studied areas of their biological activity.[5][9] A significant number of these compounds exert their effects by interfering with critical signaling pathways that are dysregulated in cancer, leading to the inhibition of cell proliferation, angiogenesis, and metastasis.[5][10]

A. Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

Many bromoindole derivatives function as potent inhibitors of receptor tyrosine kinases (RTKs), enzymes that play a crucial role in cellular signaling and are often overexpressed or mutated in various cancers.[5][11] Two of the most important RTK targets for bromoindole derivatives are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR).[5][11]

  • VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key mediator of this process.[5] Bromoindole derivatives have been shown to bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and downstream signaling.[11] This inhibition leads to a reduction in tumor vascularization, thereby starving the tumor of essential nutrients and oxygen.[5]

  • EGFR Inhibition: The EGFR signaling pathway is a primary driver of cell proliferation, survival, and differentiation.[5][12] Aberrant EGFR signaling is a hallmark of many cancers. Certain 5-bromoindole derivatives have demonstrated potent inhibitory activity against EGFR, including clinically relevant mutants.[5][13] By blocking EGFR activation, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells.[12][13]

B. Signaling Pathway Visualization

G cluster_0 VEGFR-2 Signaling cluster_1 EGFR Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Angiogenesis Proliferation & Angiogenesis ERK->Proliferation_Angiogenesis Bromoindole_V Bromoindole Derivative Bromoindole_V->VEGFR2 Inhibits EGF EGF EGFR EGFR EGF->EGFR RAS Ras EGFR->RAS RAF2 Raf RAS->RAF2 MEK2 MEK RAF2->MEK2 ERK2 ERK MEK2->ERK2 Cell_Survival Cell Proliferation & Survival ERK2->Cell_Survival Bromoindole_E Bromoindole Derivative Bromoindole_E->EGFR Inhibits

Caption: Inhibition of VEGFR-2 and EGFR signaling pathways by bromoindole derivatives.

C. Quantitative Anticancer Activity

The in vitro anticancer efficacy of bromoindole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
(E)-4-Bromo-3-hydrazonoindolin-2-oneMCF-7 (Breast)1.54[14]
(E)-4-Bromo-3-hydrazonoindolin-2-oneHCT-116 (Colon)2.18[14]
5-Bromoindole-2-carboxylic acid derivative 3aA549 (Lung)1.84[12]
5-Bromoindole-2-carboxylic acid derivative 3aHepG2 (Liver)2.56[12]
5-Bromoindole-2-carboxylic acid derivative 3aMCF-7 (Breast)3.12[12]
3-(2-Bromoethyl)-indole (BEI-9)SW480 (Colon)12.5[15]
3-(2-Bromoethyl)-indole (BEI-9)HCT116 (Colon)5.0[15]
6,6′-DibromoindirubinVariousPotent GSK-3 inhibitor[16]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

D. Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.[17][18]

1. Cell Culture and Seeding:

  • Maintain the desired cancer cell line in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]

2. Compound Treatment:

  • Prepare a stock solution of the bromoindole derivative in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution in the culture medium to obtain a range of desired concentrations.
  • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

3. Incubation:

  • Incubate the plate for a specific duration (typically 24, 48, or 72 hours) in the incubator.[5]

4. Cell Viability Assessment:

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan product.[5]
  • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
  • Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software program (e.g., GraphPad Prism).

II. Antimicrobial Activity: A Broad Spectrum of Action

Bromoindole derivatives, particularly those isolated from marine sponges, have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi.[19][20][21] Their antimicrobial properties make them promising candidates for the development of new antibiotics to combat the growing threat of antimicrobial resistance.[22]

A. Mechanism of Action

The exact mechanisms by which bromoindole derivatives exert their antimicrobial effects are still under investigation and may vary depending on the specific compound and microorganism. However, several potential mechanisms have been proposed:

  • Disruption of Cell Membranes: The lipophilic nature of the bromoindole core may facilitate its insertion into the microbial cell membrane, leading to a loss of membrane integrity and leakage of cellular contents.

  • Inhibition of Essential Enzymes: Bromoindoles may inhibit the activity of enzymes that are crucial for microbial survival, such as those involved in cell wall synthesis, DNA replication, or protein synthesis.[1]

  • Interference with Biofilm Formation: Some bromoindole derivatives have been shown to inhibit the formation of biofilms, which are communities of microorganisms encased in a protective matrix that are notoriously difficult to treat with conventional antibiotics.

B. Quantitative Antimicrobial Activity

The antimicrobial potency of bromoindole derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[22][23]

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
3-O-methyl massadine chlorideStaphylococcus aureus3.7 (IC50 µM)[20]
3-O-methyl massadine chlorideBacillus subtilis2.2 (IC50 µM)[20]
3-O-methyl massadine chlorideEscherichia coli4.4 (IC50 µM)[20]
3-O-methyl massadine chloridePseudomonas aeruginosa4.9 (IC50 µM)[20]
Tulongicin AStaphylococcus aureus1.2[21]
Dihydrospongotine CStaphylococcus aureus3.7[21]
Hamacanthin A and BCandida albicans1.6 - 6.2[21]
Hamacanthin A and BCryptococcus neoformans1.6 - 6.2[21]
Bromophycoic acid AMethicillin-resistant S. aureus1.6[20]

Note: MIC values are dependent on the specific strain of the microorganism and the testing methodology.

C. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[22][23][24]

1. Preparation of Inoculum:

  • Culture the test microorganism on an appropriate agar plate overnight.
  • Select several colonies and suspend them in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
  • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the bromoindole derivative in a suitable solvent.
  • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

3. Inoculation and Incubation:

  • Add the prepared microbial inoculum to each well of the microtiter plate.
  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
  • Incubate the plate at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).

4. MIC Determination:

  • After incubation, visually inspect the wells for turbidity (an indicator of microbial growth).[5]
  • The MIC is the lowest concentration of the compound at which there is no visible growth.[23]

III. Other Notable Biological Activities

Beyond their well-documented anticancer and antimicrobial properties, bromoindole derivatives have been reported to exhibit a range of other promising biological activities.

  • Anti-inflammatory Activity: Several bromoindole derivatives have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[16] For instance, 6-bromoindole and 6-bromoisatin have been shown to inhibit the translocation of the pro-inflammatory transcription factor NF-κB.[16]

  • Antiviral Activity: While less explored, some bromoindole alkaloids have shown potential as antiviral agents. Further research is needed to fully elucidate their spectrum of activity and mechanisms of action against various viral pathogens.

  • Neuroprotective Effects: The potential of bromoindole derivatives in the context of neurodegenerative diseases is an emerging area of research.[25] Some studies suggest that these compounds may offer neuroprotection through various mechanisms, including the inhibition of enzymes like acetylcholinesterase, which is a target in Alzheimer's disease therapy.[3]

IV. Conclusion and Future Directions

Bromoindole derivatives represent a structurally diverse and biologically potent class of compounds with significant therapeutic potential. Their ability to modulate key cellular processes, particularly in the context of cancer and infectious diseases, has established them as a valuable source of lead structures for drug discovery and development. The insights into their mechanisms of action, especially the inhibition of critical signaling pathways like VEGFR-2 and EGFR, provide a solid foundation for the rational design of more potent and selective drug candidates.

Future research should focus on several key areas:

  • Expansion of Structure-Activity Relationship (SAR) Studies: Systematic modification of the bromoindole scaffold is crucial to optimize potency, selectivity, and pharmacokinetic properties.

  • Elucidation of Novel Mechanisms of Action: While the inhibition of RTKs is a well-established mechanism, further investigation into other potential targets will broaden the therapeutic applications of these compounds.

  • In Vivo Efficacy and Safety Profiling: Promising in vitro candidates must be rigorously evaluated in preclinical animal models to assess their efficacy, toxicity, and overall therapeutic index.

  • Exploration of Underexplored Biological Activities: The antiviral and neuroprotective potential of bromoindole derivatives warrants more in-depth investigation.

The continued exploration of this fascinating class of natural and synthetic compounds holds great promise for the development of novel and effective therapies for a range of human diseases.

V. References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022, March 23). National Center for Biotechnology Information. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Antimicrobial Susceptibility Testing. Creative Diagnostics. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. [Link]

  • Antibiotic sensitivity testing. Wikipedia. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]

  • Bioassays for anticancer activities. PubMed. [Link]

  • Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. National Center for Biotechnology Information. [Link]

  • Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. MDPI. [Link]

  • Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. National Center for Biotechnology Information. [Link]

  • Biological Activity of Recently Discovered Halogenated Marine Natural Products. National Center for Biotechnology Information. [Link]

  • Comparison of the biological activity of the main natural halogenated indole alkaloids meridianins, psammopemmins, aplicyanins, and aplysinopsins. ResearchGate. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. MDPI. [Link]

  • Bioassays for Anticancer Activities. ResearchGate. [Link]

  • Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. MDPI. [Link]

  • Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. MDPI. [Link]

  • An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. National Center for Biotechnology Information. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]

  • Marine natural products. Royal Society of Chemistry. [Link]

  • Halogenated Indole Alkaloids from Marine Invertebrates. MDPI. [Link]

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. IntechOpen. [Link]

  • Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). National Center for Biotechnology Information. [Link]

  • Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. ResearchGate. [Link]

  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. [Link]

  • Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Bentham Science. [Link]

  • CNS Cell based Assay Services. Creative Biolabs. [Link]

  • Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. MDPI. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]

  • Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. National Center for Biotechnology Information. [Link]

  • 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. Spandidos Publications. [Link]

  • Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay. PubMed. [Link]

  • Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay. MDPI. [Link]

  • Anticancer treatment methods involving analogs and derivatives of 3-(2-substituted-ethyl) indole compounds. Google Patents.

  • Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole. ACS Publications. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). National Center for Biotechnology Information. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). OUCI. [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate

[1]

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate (Compound 1 ) as the electrophile.[1]

This substrate presents a unique synthetic challenge: it combines the steric hindrance of the indole C4 position with the electronic deactivation and base-sensitivity of the C3-glyoxylate moiety.[1] Successful coupling requires a protocol that balances catalytic activity (to overcome steric strain) with mild conditions (to prevent ester hydrolysis or retro-Claisen fragmentation).[1]

This document provides two validated protocols:

  • Protocol A (Standard): Robust conditions for highly reactive boronic acids.[1]

  • Protocol B (Advanced): High-turnover conditions for sterically demanding or electron-poor coupling partners.[1]

Chemical Context & Reactivity Profile[2][3][4][5][6][7]

Substrate Analysis[1]
  • Electrophilic Site (C4-Br): The C4 position of indole is sterically crowded due to the peri-interaction with the C3 substituent.[1] In Compound 1 , the C3-glyoxylate group adds significant bulk, twisting out of the indole plane, further shielding the C4-Br bond.[1]

  • Electronic Effects: The C3-glyoxylate is a strong electron-withdrawing group (EWG).[1] While EWGs generally facilitate oxidative addition of Pd(0) into Ar-Br bonds, this specific group also reduces the electron density of the indole ring, potentially making the Pd(II) intermediate less stable or more prone to non-specific decomposition.[1]

  • Base Sensitivity: The

    
    -keto ester (glyoxylate) is susceptible to:
    
    • Hydrolysis: Saponification to the carboxylic acid by hydroxide bases.

    • Decarbonylation: Under high temperatures (>120°C), glyoxylates can degrade.

Strategic Considerations

To mitigate these risks, the reaction design prioritizes Ligand-Controlled Reactivity . We utilize bulky, electron-rich phosphine ligands (e.g., dppf, XPhos) to facilitate the oxidative addition at the hindered C4 position and mild bases (K




1

Experimental Protocols

Protocol A: Standard Conditions (Pd(dppf)Cl )

Best for: Coupling with simple aryl/heteroaryl boronic acids.[1]

Reagents:

  • Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate (1.0 equiv)[1]

  • Boronic Acid / Pinacol Ester (1.2 – 1.5 equiv)[1]

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl

    
    [1][2]·CH
    
    
    Cl
    
    
    ) (5 mol%)[1]
  • Base: Potassium Carbonate (K

    
    CO
    
    
    ) (2.0 equiv)[1][3]
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

  • Concentration: 0.1 M – 0.2 M[1]

Procedure:

  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the indole substrate (1.0 equiv), boronic acid (1.2 equiv), and K

    
    CO
    
    
    (2.0 equiv).
  • Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

  • Catalyst Addition: Remove the cap briefly under a positive flow of inert gas and add Pd(dppf)Cl

    
     (5 mol%).[1] Reseal immediately.
    
  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by LC-MS.[1]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with Water and Brine.[4] Dry organic layer over Na

    
    SO
    
    
    , filter, and concentrate.[1][5]
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Advanced Conditions (XPhos Pd G2)

Best for: Sterically hindered boronic acids, electron-poor partners, or if Protocol A fails.[1]

Reagents:

  • Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate (1.0 equiv)[1]

  • Boronic Acid (1.5 equiv)[1][6][3]

  • Catalyst: XPhos Pd G2 (Buchwald Precatalyst) (2–3 mol%)[1]

  • Base: Potassium Phosphate Tribasic (K

    
    PO
    
    
    ) (2.0 equiv)[1][6]
  • Solvent: THF / Water (10:1) or Toluene / Water (10:1)

Key Mechanism: The XPhos ligand is exceptionally bulky and electron-rich, preventing the formation of inactive palladium dimers and accelerating the reductive elimination step, which is crucial for forming the crowded C4-aryl bond.[1]

Decision Logic & Workflow

The following diagram illustrates the decision-making process for selecting conditions and troubleshooting common issues.

SuzukiWorkflowStartStart: Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetateCheckSubstrateCheck Boronic Acid PartnerStart->CheckSubstrateSimpleSimple Aryl/HeteroarylCheckSubstrate->SimpleUnimpededComplexHindered / Electron-PoorCheckSubstrate->ComplexOrtho-subs / EWGProtocolAProtocol A:Pd(dppf)Cl2, K2CO3Dioxane/H2O, 90°CSimple->ProtocolAProtocolBProtocol B:XPhos Pd G2, K3PO4THF/H2O, 60-80°CComplex->ProtocolBMonitorMonitor LC-MS (4h)ProtocolA->MonitorProtocolB->MonitorResultOutcome AnalysisMonitor->ResultSuccessIsolate ProductResult->Success>90% Conv.HydrolysisIssue: Ester HydrolysisResult->HydrolysisAcid formedNoReactionIssue: Low ConversionResult->NoReactionSM remainingFixHydrolysisSwitch to Anhydrous Base(Cs2CO3 / Toluene)Hydrolysis->FixHydrolysisFixNoRxnIncrease Temp (100°C)or Switch to Protocol BNoReaction->FixNoRxn

Caption: Workflow for selecting Suzuki conditions based on coupling partner sterics and troubleshooting outcomes.

Troubleshooting & Optimization Data

Common Failure Modes
IssueSymptom (LC-MS)Root CauseSolution
Ester Hydrolysis Mass [M-28] (Acid)Base is too strong or water content too high.[1]Switch to K

PO

(milder) or use anhydrous Cs

CO

in Toluene.[1]
Protodeboronation Mass of Boronic Acid - B(OH)

+ H
Boronic acid instability (common with 2-heteroaryl).[1]Use Boronic Ester (Pinacol) or add CuCl (1.0 equiv) as a cofactor.[1]
Homocoupling Dimer of Boronic AcidOxidative conditions.Degas solvents more thoroughly (freeze-pump-thaw).[1]
Stalled Reaction SM + Catalyst debrisCatalyst death / Steric bulk.Switch to XPhos Pd G2 or SPhos Pd G2 . Increase catalyst loading to 10 mol%.
Protection of Indole NH

While Suzuki coupling can proceed on the free NH indole (Compound 1 ), protection is recommended if yields are low (<50%).[1]

  • Recommended PG: Boc (tert-Butyloxycarbonyl) or SEM (2-(Trimethylsilyl)ethoxymethyl).[1]

  • Note: The electron-withdrawing nature of the N-protecting group (like Boc) further activates the C4-Br bond towards oxidative addition, often improving yields significantly compared to the free NH substrate.[1]

References

  • Suzuki-Miyaura Coupling Mechanism & Overview

    • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][7][5] Chemical Reviews, 1995 , 95(7), 2457–2483.[1]

    • [1]

  • Coupling of Hindered 4-Bromoindoles

    • Yin, J., et al. "Pd-catalyzed N-arylation of indoles."[1] Journal of the American Chemical Society, 2002 , 124(21), 6043-6048.[1] (Discusses steric challenges in indole functionalization).

    • [1]

  • Use of Buchwald Precatalysts (XPhos/SPhos)

    • Martin, R.; Buchwald, S. L.[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008 , 41(11), 1461–1473.[1]

    • [1]

  • Synthesis of Indole-3-Glyoxylates

    • Speeter, M. E.; Anthony, W. C.[1] "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines." Journal of the American Chemical Society, 1954 , 76(23), 6208–6210.[1]

    • [1]

  • Base Sensitivity in Suzuki Coupling

    • Kotha, S.; Lahiri, K.; Kashinath, D. "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis."[1] Tetrahedron, 2002 , 58(48), 9633-9695.[1]

    • [1]

Application of Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate in fragment-based drug discovery.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate (Compound 1 ) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike simple indole fragments, Compound 1 offers two orthogonal vectors for elaboration: the C3-glyoxylate moiety (Vector A) for rapid library generation via amidation or condensation, and the C4-bromide (Vector B) for "fragment growing" into hydrophobic protein pockets via cross-coupling. This scaffold is particularly privileged for targeting the ATP-binding hinge region of kinases (e.g., PKC, GSK-3β, CDK) and synthesizing bisindolylmaleimide (BIM) alkaloids.[1]

Chemical Profile & Scaffold Analysis[1][2][3][4]

The Molecule[3]
  • IUPAC Name: Ethyl 2-(4-bromo-1H-indol-3-yl)-2-oxoacetate

  • Role: Core Fragment / Advanced Intermediate

  • Key Features:

    • Indole Core: A "privileged structure" capable of π-π stacking and H-bonding with the kinase hinge region.

    • C3-Glyoxylate (Vector A): Highly reactive electrophile. Precursor to α-ketoamides (reversible covalent inhibitors) or maleimides (BIMs).

    • C4-Bromide (Vector B): A strategic handle for Suzuki/Buchwald couplings. In many kinase binding modes, the C4 position points toward the solvent-accessible region or the gatekeeper residue, allowing for affinity maturation.

Structural Logic Diagram

The following diagram illustrates the orthogonal reactivity of the scaffold.

ScaffoldAnalysis Core Ethyl 2-(4-Bromo-3-indolyl)- 2-oxoacetate (Scaffold) VectorA Vector A: C3-Glyoxylate (H-Bond Acceptor/Donor) Core->VectorA Electrophilic Attack VectorB Vector B: C4-Bromide (Hydrophobic Handle) Core->VectorB Pd-Catalyzed Coupling LibGen Library Generation (Amidation/Condensation) VectorA->LibGen TargetA Target: Hinge Binder (e.g., GSK-3, PKC) LibGen->TargetA BIM Fragment Linking (Bisindolylmaleimides) LibGen->BIM Condensation w/ Acetamides FragGrow Fragment Growing (Suzuki/Sonogashira) VectorB->FragGrow TargetB Target: Gatekeeper/Solvent Pocket FragGrow->TargetB

Figure 1: Orthogonal elaboration vectors of Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate. Vector A targets the primary binding site (Hinge), while Vector B allows expansion into adjacent pockets.[1]

Application 1: Fragment Library Generation (Vector A)

Objective: Rapidly synthesize a library of Indolyl-3-glyoxylamides to probe hydrogen bonding interactions in the ATP-binding pocket.

Mechanistic Insight

The α-ketoamide motif generated from the glyoxylate ester is a classic kinase pharmacophore. The carbonyl oxygens accept hydrogen bonds from the backbone NH of the hinge region, while the amide NH acts as a donor to the backbone carbonyl.

Protocol: Parallel Synthesis of Glyoxylamides

Reagents:

  • Scaffold: Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate (1.0 equiv)

  • Amines: Diverse set of primary/secondary amines (1.2 equiv)[1]

  • Solvent: Ethanol (EtOH) or THF[1]

  • Base: Triethylamine (Et3N) (2.0 equiv)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the scaffold (0.1 mmol) in EtOH (1 mL) in a reaction vial.

  • Addition: Add the specific amine (0.12 mmol) followed by Et3N (0.2 mmol).

    • Note: For unreactive amines, heating to 60°C may be required.[1][2] For reactive aliphatic amines, perform at RT to avoid bis-addition.

  • Reaction: Stir/shake for 12–24 hours. The ester undergoes aminolysis to form the α-ketoamide.

  • Workup (High Throughput): Evaporate solvent. Resuspend in DMSO.

  • Purification: None usually required for primary screening; otherwise, use prep-HPLC (C18 column, Water/Acetonitrile gradient).[1]

Data Output Format:

Entry Amine (R-NH2) Product Type Yield (%) Obs. m/z [M+H]+
1 Methylamine Primary Amide 92 281.0
2 Morpholine Tertiary Amide 88 351.1

| 3 | Aniline | Aromatic Amide | 75 | 357.0 |

Application 2: Fragment Linking (Bisindolylmaleimides)

Objective: Synthesize Bisindolylmaleimides (BIMs) , a class of potent PKC inhibitors (e.g., Enzastaurin analogs), by condensing the glyoxylate scaffold with an indole-3-acetamide.[1][2]

Mechanistic Insight

This protocol utilizes the Faul method (Base-mediated condensation). The 4-bromo substituent on the glyoxylate provides a critical selectivity filter, often differentiating between PKC isoforms by creating steric bulk that clashes with non-target isoforms.

Protocol: Synthesis of 4-Bromo-BIM Analogs

Reagents:

  • Component A: Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate (1.0 equiv)

  • Component B: Indole-3-acetamide derivative (1.0 equiv)

  • Base: Potassium tert-butoxide (tBuOK), 1.0 M in THF (3.0 equiv)[1]

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve Component B (Indole-3-acetamide) and Component A (Glyoxylate) in anhydrous THF. Cool to 0°C.[2]

  • Condensation: Dropwise add tBuOK solution over 10 minutes. The solution will turn deep red/violet (characteristic of the maleimide anion).

  • Incubation: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Pour the mixture into ice-cold 1N HCl. The bright red color will fade to yellow/orange as the maleimide is protonated.

  • Isolation: Extract with Ethyl Acetate (3x). Wash with Brine. Dry over Na2SO4.

  • Purification: Silica gel chromatography (Hexane/EtOAc 1:1).

Application 3: Affinity Maturation (Vector B)[1]

Objective: Perform "Fragment Growing" by functionalizing the C4-position via Suzuki-Miyaura coupling.

Mechanistic Insight

In many indole-kinase co-crystal structures, the C4 position points toward the "Gatekeeper" residue or the solvent front. Coupling aryl or heteroaryl groups here can displace water molecules (entropic gain) or engage specific hydrophobic residues (enthalpic gain).

Protocol: Microscale Suzuki Coupling

Reagents:

  • Substrate: 4-Bromo-indolyl-glyoxylamide (derived from App 1) (1.0 equiv)

  • Boronic Acid: R-B(OH)2 (1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[1]·DCM (0.05 equiv)[1]

  • Base: K2CO3 (2M aq, 3.0 equiv)[1]

  • Solvent: Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Vial Loading: In a microwave vial, combine Substrate, Boronic Acid, and Catalyst.[1]

  • Solvent: Add Dioxane and K2CO3 solution.

  • Deoxygenation: Purge with Nitrogen for 2 minutes.

  • Reaction: Heat at 90°C (thermal) or 100°C (microwave) for 1 hour.

  • Filtering: Filter through a celite plug to remove Palladium.

  • Analysis: Analyze by LC-MS to confirm bromine displacement.

Workflow Visualization

FBDD_Workflow Start Start: Ethyl 2-(4-Bromo-3-indolyl)- 2-oxoacetate Step1 Step 1: Vector A Elaboration (Amidation/Condensation) Start->Step1 Library Primary Fragment Library (Core + Hinge Binder) Step1->Library Screen Screening (SPR / STD-NMR) Identify Weak Binders (Kd ~mM) Library->Screen Hit Validated Hit Screen->Hit Selectivity Filter Step2 Step 2: Vector B Elaboration (Suzuki Coupling at C4-Br) Hit->Step2 Lead Potent Lead Compound (Kd ~nM) Step2->Lead Affinity Maturation

Figure 2: FBDD workflow transforming the 4-bromo-indole scaffold into a potent lead via sequential vector elaboration.

References

  • Faul, M. M., et al. (1998).[1][2][3] "A New, Efficient Method for the Synthesis of Bisindolylmaleimides." The Journal of Organic Chemistry, 63(17), 6053-6058.[1]

  • Welsch, M. E., et al. (2010).[1] "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology, 14(3), 347-361.[1]

  • BioSolveIT. "Fragment-Based Drug Design (FBDD): Concepts and Tools." BioSolveIT Application Guide.

  • Rossignol, E., et al. (2007).[1][4] "Synthesis of aminopyrimidylindoles structurally related to meridianins." Tetrahedron, 63(41), 10169-10176.[1] [1]

  • Erlanson, D. A., & Jahnke, W. (2016).[1] "Fragment-based drug discovery: lessons and outlook." Nature Reviews Drug Discovery, 15, 605–619.[1]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromoindoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Substituted Indoles

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3][4][5] Its versatile biological activity makes it a cornerstone in modern drug discovery.[1][3] Functionalization of the indole ring allows for the fine-tuning of its pharmacological properties. While much effort has focused on the more reactive positions of the pyrrole ring (C2 and C3), derivatization of the benzene portion (C4-C7) presents a greater challenge but offers significant opportunities for creating novel molecular architectures.[6][7][8]

Among the strategies for C4-functionalization, palladium-catalyzed cross-coupling reactions of 4-bromoindoles have emerged as a powerful and versatile tool.[9] The carbon-bromine bond at the C4 position provides a reactive handle for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds under relatively mild conditions.[9] This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions of 4-bromoindoles, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field.

The Versatility of Palladium Catalysis

Palladium catalysts are highly effective for a range of cross-coupling reactions due to their ability to cycle between Pd(0) and Pd(II) oxidation states, facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.[10][11] The choice of ligands, bases, and solvents is crucial for optimizing reaction efficiency and selectivity.[9]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester.[12][13] This reaction is widely used in the synthesis of biaryl and aryl-heteroaryl structures, which are prevalent in many pharmaceutical agents.[14]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:[11][13]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 4-bromoindole to form a Pd(II) intermediate.

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Pd(II) Intermediate L2Pd(II)(Indole-4-yl)(Br) Oxidative Addition->Pd(II) Intermediate 4-Bromoindole Transmetalation Transmetalation Pd(II) Intermediate->Transmetalation Aryl-Pd(II) Complex L2Pd(II)(Indole-4-yl)(Ar) Transmetalation->Aryl-Pd(II) Complex Ar-B(OH)2 / Base Reductive Elimination Reductive Elimination Aryl-Pd(II) Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration 4-Arylindole 4-Arylindole Reductive Elimination->4-Arylindole

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 4-Arylindoles

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 4-bromoindole with an arylboronic acid.[15][16]

Materials:

  • 4-Bromoindole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) or other suitable ligand (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) or other suitable base (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane and water (e.g., 4:1 mixture, 10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the 4-bromoindole, arylboronic acid, and potassium carbonate.

  • Add the palladium(II) acetate and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane and water solvent mixture.

  • Stir the reaction mixture at 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterVariationEffect on Reaction
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Catalyst choice can significantly impact yield and reaction time.
Ligand Buchwald ligands (e.g., SPhos, XPhos)Bulky, electron-rich ligands can improve catalyst activity.
Base Cs₂CO₃, K₃PO₄, Na₂CO₃The choice of base can affect the rate of transmetalation.
Solvent Toluene, DMF, THFSolvent polarity and aprotic/protic nature can influence solubility and reaction kinetics.

Heck Reaction: Olefin Arylation

The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene to form a substituted alkene.[17][18][19] This reaction is a powerful tool for the synthesis of complex olefinic structures.[17]

Mechanistic Overview

The catalytic cycle for the Heck reaction typically proceeds as follows:[11][18]

  • Oxidative Addition: Pd(0) inserts into the carbon-bromine bond of the 4-bromoindole.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the palladium-indole bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming the double bond of the product and a palladium-hydride species.

  • Reductive Elimination/Base Regeneration: The base regenerates the Pd(0) catalyst from the palladium-hydride intermediate.

Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Pd(II) Intermediate L2Pd(II)(Indole-4-yl)(Br) Oxidative Addition->Pd(II) Intermediate 4-Bromoindole Migratory Insertion Migratory Insertion Pd(II) Intermediate->Migratory Insertion Alkene Alkyl-Pd(II) Complex L2Pd(II)(CH(R)CH2-Indole-4-yl)(Br) Migratory Insertion->Alkyl-Pd(II) Complex Beta-Hydride Elimination Beta-Hydride Elimination Alkyl-Pd(II) Complex->Beta-Hydride Elimination 4-Alkenylindole 4-Alkenylindole Beta-Hydride Elimination->4-Alkenylindole HPd(II)L2Br HPd(II)L2Br Beta-Hydride Elimination->HPd(II)L2Br HPd(II)L2Br->Pd(0)L2 Base

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol: Synthesis of 4-Alkenylindoles

This protocol provides a general method for the Heck coupling of 4-bromoindole with an alkene.[17][20]

Materials:

  • 4-Bromoindole (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., styrene, acrylic ester) (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable ligand (0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N) or other suitable base (1.5 mmol, 1.5 equiv)

  • Acetonitrile or DMF (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealed tube, dissolve the 4-bromoindole, alkene, and triethylamine in the chosen solvent.

  • Add the palladium(II) acetate and tri(o-tolyl)phosphine.

  • Seal the tube and heat the mixture to 100-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with a suitable organic solvent and wash with water.

  • Dry the organic phase, concentrate, and purify by column chromatography.

ParameterVariationEffect on Reaction
Catalyst PdCl₂, Pd₂(dba)₃Different palladium sources can be used, sometimes in combination with ligands.
Ligand PPh₃, N-heterocyclic carbenes (NHCs)Ligands can stabilize the catalyst and influence selectivity.
Base K₂CO₃, Cs₂CO₃, organic basesThe base is crucial for regenerating the active catalyst.
Solvent Toluene, NMPHigh-boiling polar aprotic solvents are often preferred.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[21][22][23] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[22]

Mechanistic Overview

The Sonogashira reaction involves two interconnected catalytic cycles:[22][23]

  • Palladium Cycle: Similar to other cross-coupling reactions, it involves oxidative addition of the 4-bromoindole to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide, which is the active species for transmetalation to the palladium center.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II) Intermediate L2Pd(II)(Indole-4-yl)(Br) Pd(0)L2->Pd(II) Intermediate Oxidative Addition (4-Bromoindole) Alkynyl-Pd(II) Complex L2Pd(II)(Indole-4-yl)(C≡CR) Pd(II) Intermediate->Alkynyl-Pd(II) Complex Transmetalation Alkynyl-Pd(II) Complex->Pd(0)L2 4-Alkynylindole 4-Alkynylindole Alkynyl-Pd(II) Complex->4-Alkynylindole Reductive Elimination Terminal Alkyne Terminal Alkyne Copper(I) Acetylide Cu(I)-C≡CR Terminal Alkyne->Copper(I) Acetylide Cu(I), Base Copper(I) Acetylide->Pd(II) Intermediate

Caption: Catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Synthesis of 4-Alkynylindoles

The following is a general procedure for the Sonogashira coupling of 4-bromoindole.[21][24]

Materials:

  • 4-Bromoindole (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) or other suitable base (2.0 mmol, 2.0 equiv)

  • THF or DMF (10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the 4-bromoindole, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent, followed by triethylamine and the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, dilute with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

ParameterVariationEffect on Reaction
Catalyst PdCl₂(PPh₃)₂, Pd(OAc)₂/ligandA pre-formed Pd(0) catalyst is often convenient.
Co-catalyst Copper-free conditionsIn some cases, copper can be omitted, which can be advantageous.
Base Diisopropylamine (DIPA), PiperidineThe choice of amine base can influence the reaction rate.
Solvent Toluene, AcetonitrileSolvent choice depends on substrate solubility and reaction temperature.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[25][26][27] This reaction has become a cornerstone of modern organic synthesis for the preparation of anilines and related compounds.[25]

Mechanistic Overview

The catalytic cycle for the Buchwald-Hartwig amination is generally accepted to proceed as follows:[25][26]

  • Oxidative Addition: Pd(0) reacts with the 4-bromoindole to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the 4-aminoindole product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Pd(II) Intermediate L2Pd(II)(Indole-4-yl)(Br) Oxidative Addition->Pd(II) Intermediate 4-Bromoindole Amine Coordination & Deprotonation Amine Coordination & Deprotonation Pd(II) Intermediate->Amine Coordination & Deprotonation Amine / Base Palladium-Amido Complex L2Pd(II)(Indole-4-yl)(NRR') Amine Coordination & Deprotonation->Palladium-Amido Complex Reductive Elimination Reductive Elimination Palladium-Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration 4-Aminoindole 4-Aminoindole Reductive Elimination->4-Aminoindole

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 4-Aminoindoles

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 4-bromoindole.[28][29]

Materials:

  • 4-Bromoindole (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand (0.024 mmol, 2.4 mol%)

  • Sodium tert-butoxide (NaOtBu) or other strong, non-nucleophilic base (1.4 mmol, 1.4 equiv)

  • Toluene or 1,4-dioxane (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the 4-bromoindole, amine, and sodium tert-butoxide to a dry Schlenk tube.

  • In a separate vial, prepare a solution of Pd₂(dba)₃ and the ligand in the reaction solvent.

  • Add the catalyst solution to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with water.

  • Extract with an organic solvent, wash the combined organic layers, and dry.

  • Concentrate the solvent and purify the product by column chromatography.

ParameterVariationEffect on Reaction
Catalyst Precursor Pd(OAc)₂, PdCl₂(dppf)The choice of precatalyst can influence the ease of catalyst formation.
Ligand BINAP, DavePhos, RuPhosBulky, electron-rich phosphine ligands are crucial for high activity.
Base K₃PO₄, Cs₂CO₃, LHMDSThe strength and steric bulk of the base are important factors.
Solvent THF, DMEThe solvent can affect the solubility of the base and other reagents.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently pure reagents or solvents- Incorrect reaction temperature- Use a fresh batch of catalyst or a different precatalyst[30].- Ensure all reagents are pure and solvents are anhydrous and degassed[30].- Optimize the reaction temperature; higher temperatures may be needed, but can also lead to decomposition[30].
Formation of Side Products (e.g., Homocoupling) - Presence of oxygen- Catalyst decomposition- Thoroughly degas the reaction mixture and maintain an inert atmosphere[30].- Use a more stable ligand or a lower catalyst loading[31].
Catalyst Deactivation (Palladium Black Formation) - Catalyst aggregation- High reaction temperature- Use stabilizing ligands or additives[31].- Lower the reaction temperature if possible[31].

Conclusion

Palladium-catalyzed cross-coupling reactions of 4-bromoindoles offer a powerful and versatile platform for the synthesis of a diverse array of 4-substituted indole derivatives. By carefully selecting the appropriate reaction conditions, including the catalyst, ligand, base, and solvent, researchers can achieve high yields and selectivities for a variety of transformations. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis and development of novel indole-based compounds for a wide range of applications.

References

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. Available at: [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available at: [Link]

  • Diindolylamine Preparation and Stability Investigations. PMC. Available at: [Link]

  • C4–H indole functionalisation: precedent and prospects. PMC. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. Available at: [Link]

  • C H Activation of Indoles. ResearchGate. Available at: [Link]

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. ACS Publications. Available at: [Link]

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. Available at: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. Available at: [Link]

  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. PubMed. Available at: [Link]

  • Cross-coupling reaction. Wikipedia. Available at: [Link]

  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Available at: [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. MDPI. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[15][32]-Fused Indole Heterocycles. PMC. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Indole – a promising pharmacophore in recent antiviral drug discovery. PMC. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]

  • Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides. ACS Publications. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Mizoroki-Heck reaction (MH) of 4-bromoanisol and acrylic acid in... ResearchGate. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Optimization of the Sonogashira coupling of 4-bromo-3-... ResearchGate. Available at: [Link]

  • (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. ResearchGate. Available at: [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]

  • Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. Available at: [Link]

  • Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. Available at: [Link]

  • Special Issue : Indoles as Promising Scaffold for Drug Discovery: Synthesis, Bioactivities and Applications. MDPI. Available at: [Link]

  • Sonogashira coupling. YouTube. Available at: [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. Available at: [Link]

  • Recent advances in the application of indoles in multicomponent reactions. PMC. Available at: [Link]

  • Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. PubMed. Available at: [Link]

Sources

Application Note: Strategic Utilization of Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate for Marine Alkaloid Scaffold Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic use of Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate (Compound 1 ) as a high-value linchpin for the synthesis of bis-indole alkaloids, specifically targeting the Hamacanthin and Topsentin classes.[1] Unlike simple indole derivatives, the presence of the 4-bromo substituent combined with the highly electrophilic


-keto ester moiety allows for a unique "condense-and-couple" strategy.[1]

This guide provides a validated one-pot protocol for constructing the pyrazinone core characteristic of Hamacanthins, followed by a sequential Palladium-catalyzed diversification, enabling rapid library generation for drug discovery.[1]

Chemical Context & Mechanistic Insight

The "Linchpin" Reactivity

Compound 1 possesses three distinct reactive sites that enable orthogonal functionalization:

  • 
    -Keto Ester (C3 Side Chain):  A bidentate electrophile highly reactive toward 1,2-binucleophiles (diamines) to form six-membered heterocycles (pyrazinones) or 1,4-binucleophiles to form seven-membered rings.[1]
    
  • 4-Bromo Substituent: A sterically demanding but chemically stable handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings.[1] Its position at C4 is critical for mimicking the topology of marine sponge alkaloids.[1]

  • Indole NH: A latent nucleophile that can be protected or alkylated to modulate solubility and electronic properties.[1]

Mechanistic Pathway: The Hamacanthin Core

The primary application involves the condensation of 1 with a primary diamine (e.g., tryptamine derivatives or simple ethylene diamines). The reaction proceeds via a stepwise imine formation followed by intramolecular lactamization.[1]

Figure 1: Mechanistic pathway for the formation of the pyrazinone core from the


-keto ester precursor.[1]

Validated Protocol: One-Pot Synthesis of Hamacanthin Analogues

This protocol describes the synthesis of a bis-indole pyrazinone scaffold.[1][2][3] The "one-pot" designation refers to the sequential formation of the heterocycle followed by in-situ cross-coupling, avoiding intermediate isolation which is often plagued by solubility issues.[1]

Materials & Reagents
ReagentEquiv.Role
Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate 1.0Electrophilic Core
Tryptamine (or derivative)1.1Nucleophilic Partner
Acetic Acid (AcOH) SolventAcid Catalyst/Solvent
Phenylboronic Acid (for Step 2)1.5Suzuki Coupling Partner
Pd(dppf)Cl₂[1]·CH₂Cl₂ 0.05Catalyst
K₂CO₃ (2M aq.) 3.0Base
Step-by-Step Methodology
Phase 1: Pyrazinone Ring Formation
  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate (1.0 mmol) in glacial Acetic Acid (10 mL).

    • Note: The 4-bromo substituent increases lipophilicity; mild heating (40°C) may be required for full dissolution.[1]

  • Addition: Add Tryptamine (1.1 mmol) in one portion. The solution will darken immediately due to imine formation.[1]

  • Reflux: Heat the reaction mixture to reflux (118°C) under an inert atmosphere (Ar or N₂) for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting ester (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot (Pyrazinone).
  • Solvent Swap (Critical): Remove Acetic Acid under reduced pressure. Co-evaporate with Toluene (2 x 10 mL) to remove trace acid (which inhibits the subsequent Suzuki coupling).

Phase 2: Sequential Suzuki-Miyaura Coupling (Optional Diversification)[1]
  • Re-solvation: Redissolve the crude pyrazinone residue in 1,4-Dioxane (10 mL).

  • Catalyst Addition: Add Phenylboronic acid (1.5 mmol) and Pd(dppf)Cl₂ (5 mol%).

  • Activation: Add degassed 2M K₂CO₃ (3.0 mmol).

  • Coupling: Heat to 90°C for 12 hours.

  • Workup: Cool to RT. Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient 98:2 to 90:10).

Experimental Workflow & Troubleshooting

Figure 2: Operational workflow for the sequential one-pot synthesis.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Incomplete Cyclization Steric hindrance from 4-Br group.[1]Increase reaction time to 12h or switch solvent to Xylene (higher boiling point).
Low Yield in Suzuki Step Residual Acetic Acid poisoning Pd.Ensure thorough azeotropic removal of AcOH or wash crude solid with NaHCO₃ before Step 2.[1]
Product Precipitation Pyrazinone products are highly insoluble.[1]If product precipitates during Step 1, filter it directly.[1] Perform Suzuki coupling on the solid in a separate step if "one-pot" is not strictly required.[1]

Strategic Applications

Hamacanthin B Synthesis

The reaction of 1 with (S)-2-azido-(indol-3-yl)ethylamine (followed by Staudinger reduction/cyclization) is the formal route to Hamacanthin B .[1][2][3] The 4-bromo group is essential for the biological activity (cytotoxicity against lung cancer cell lines) [1, 2].[1]

Bis(indolyl)glyoxylamides

Reacting 1 with tryptamine without acid catalysis (using mild base like Et₃N in DCM) stops the reaction at the amide stage, yielding Bis(indolyl)glyoxylamides . These compounds have demonstrated potent antibacterial activity against MRSA [3].[1]

References

  • Jiang, B., Yang, C. G., & Wang, J. (2002).[2] Enantioselective synthesis of marine indole alkaloid hamacanthin B.[1][2][3] The Journal of Organic Chemistry, 67(4), 1396-1398.[2]

  • Festa, A. A., et al. (2020).[1][4] Total synthesis of hamacanthin B class marine bisindole alkaloids. Chemistry of Heterocyclic Compounds, 56(3), 331–338.[4]

  • Kumar, S., et al. (2016).[1] Sequential one-pot synthesis of bis(indolyl)glyoxylamides: Evaluation of antibacterial and anticancer activities.[1][5][6] Bioorganic & Medicinal Chemistry Letters, 26(15), 3675-3679.[1]

  • Bao, W., et al. (2005).[1] Synthesis of the Hamacanthin analogues via the reaction of ethyl 2-(3-indolyl)-2-oxoacetate with diamines.[1] Tetrahedron, 61(39), 9342-9348.[1]

Sources

Troubleshooting & Optimization

Purification techniques for Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate and its derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: IND-GLY-4BR-PUR-01
Status: Active Guide
Applicable Compounds:[1][2]
  • Target: Ethyl 2-(4-bromo-3-indolyl)-2-oxoacetate[1][2]

  • Primary Derivative: 2-(4-Bromo-3-indolyl)-2-oxoacetic acid (Hydrolysis product)[1][2]

  • Starting Material: 4-Bromoindole

Executive Summary

This guide addresses the purification and isolation of Ethyl 2-(4-bromo-3-indolyl)-2-oxoacetate , a critical intermediate often synthesized via the reaction of 4-bromoindole with oxalyl chloride followed by ethanol quenching.[2]

Technical Note on the 4-Bromo Substituent: Unlike unsubstituted indoles, the 4-bromo substituent introduces significant steric strain at the C3 reaction site and increases lipophilicity. While the electronic preference for C3 acylation remains, the steric bulk can lead to slower reaction rates and a higher propensity for the intermediate acid chloride to "oil out" rather than precipitate cleanly. This guide prioritizes protocols that mitigate steric-induced solubility issues.

Module 1: The "Golden Path" Protocol

Use this standard operating procedure (SOP) for routine isolation. If this fails, proceed to Module 2.

The Synthesis Context (One-Pot Procedure)

The purification strategy begins during the reaction. The standard synthesis involves treating 4-bromoindole with oxalyl chloride (1.1–1.2 equiv) in anhydrous diethyl ether (


) or dichloromethane (DCM) at 0°C to room temperature, forming the intermediate glyoxylyl chloride  solid.[2] This is subsequently quenched with excess anhydrous ethanol.
Isolation & Purification Workflow
StepActionTechnical Rationale
1. Quench Add anhydrous EtOH to the reaction slurry (intermediate acid chloride). Stir 30–60 min.Converts the acid chloride to the ethyl ester. Critical: Use anhydrous EtOH to prevent hydrolysis to the acid derivative.
2. Phase Check Scenario A (Solid): A yellow/orange precipitate forms.Scenario B (Solution): The mixture remains clear or oily.[2]The 4-bromo analog is lipophilic; if DCM is used, it often stays in solution. If

is used, it likely precipitates.
3.[2] Workup If Solid: Filter, wash with cold EtOH, then Hexanes.If Soluble: Evaporate solvent to near-dryness.[1][2] Triturate residue with cold

/Hexane (1:1).[2]
Removes unreacted indole and highly soluble byproducts.
4. Recrystallization Solvent System: Ethanol (95%) or Ethanol/Water (9:1).Alt System: Ethyl Acetate/Hexane.[1][2]Indole glyoxylates crystallize well from protic solvents. The 4-bromo substituent decreases water solubility, so high EtOH content is required.

Module 2: Troubleshooting & Decision Logic

Use this module if the standard protocol yields impure material or oils.

Visualization: Purification Logic Flow

The following diagram outlines the decision process based on the physical state of your crude product.

PurificationLogic Start Crude Reaction Mixture (Post-Ethanol Quench) StateCheck Physical State? Start->StateCheck Solid Precipitate Formed StateCheck->Solid Suspension Oil Oily Residue / Solution StateCheck->Oil Clear/Dark Oil Filter Filtration Solid->Filter Triturate Trituration: Add Et2O, sonicate, add Hexane Oil->Triturate Wash Wash: Cold EtOH then Hexane Filter->Wash Recryst Recrystallization: Boiling EtOH -> Cool -> H2O (dropwise) Wash->Recryst Final Pure Ethyl 2-(4-bromo-3-indolyl)-2-oxoacetate Recryst->Final Solidifies Solidifies? Triturate->Solidifies Solidifies->Filter Yes Column Flash Chromatography SiO2: 10-40% EtOAc in Hexane Solidifies->Column No (Persistent Oil) Column->Final

Caption: Decision tree for isolating the 4-bromo indole glyoxylate ester based on crude physical state.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Product is an Oil Residual solvent or impurities preventing lattice formation.[1] Common with 4-bromo derivatives due to lipophilicity.Trituration: Dissolve oil in minimum

, add Hexane until cloudy, and scratch the glass. Cool to -20°C.
Red/Brown Color Oxidation products (indoles oxidize easily in air/light).[2]Activated Carbon: Dissolve in hot EtOH, add activated charcoal, filter hot through Celite, then recrystallize.
Low Melting Point Presence of Acid Derivative (Hydrolysis).[2]Check NMR/TLC. If acid is present, dissolve in EtOAc, wash with

(removes acid), dry, and evaporate.[1][2]
Starting Material Present Incomplete acylation due to steric hindrance at C4.Chromatography: Use Silica Gel.[3] Gradient: 10%

40% EtOAc in Hexanes. The starting indole elutes first (high

).[2]

Module 3: Advanced Separation Techniques

Flash Chromatography (For Persistent Oils)

If the 4-bromo substituent prevents crystallization (common in small-scale batches):

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[2]

  • Mobile Phase: Hexanes : Ethyl Acetate.

  • Gradient: Start at 90:10. Product typically elutes around 70:30 or 60:40.

  • Detection: UV (254 nm) or Vanillin stain (Indoles turn pink/purple).[2]

  • Note: The 4-bromoindole starting material is less polar and will elute significantly earlier than the glyoxylate ester.

Purification of the Acid Derivative

Target: 2-(4-Bromo-3-indolyl)-2-oxoacetic acid Users frequently encounter the acid form if the ethanol quench was "wet" or if they intend to saponify the ester.

  • Extraction: Dissolve crude mixture in 1M NaOH (The acid dissolves as the carboxylate salt; the ester and unreacted indole remain organic/insoluble).[2]

  • Wash: Wash the aqueous layer with DCM (removes neutral impurities).[2]

  • Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH 1–2. The acid derivative will precipitate as a bright yellow/orange solid.

  • Filtration: Collect via vacuum filtration.[4][5]

Module 4: Frequently Asked Questions (FAQ)

Q1: Why is my yield lower for the 4-bromo analog compared to unsubstituted indole? A: The bromine atom at position 4 exerts steric hindrance on position 3. While the reaction still works, the formation of the initial C-C bond is slower.[2] Ensure you allow the reaction with oxalyl chloride to stir longer (1–2 hours) at room temperature before quenching with ethanol.

Q2: Can I use Methanol instead of Ethanol? A: Yes, but you will form the Methyl ester. The solubility profile is similar, but methyl esters generally have higher melting points and may crystallize easier.[2] Ensure you report the correct derivative in your data.

Q3: The product turned dark brown after storage. Is it ruined? A: Likely surface oxidation. Indole derivatives are photosensitive.

  • Fix: Perform a quick recrystallization from Ethanol.[6]

  • Prevention:[1][2] Store under Argon/Nitrogen at -20°C, protected from light (amber vial).

Q4: I see two spots on TLC that are very close. What are they? A: This is often the Ester and the Hydrolyzed Acid .

  • Test: Spot the plate and add a drop of triethylamine to the sample vial. If one spot disappears or moves to the baseline (salt formation), that is the acid impurity.[2]

References

  • Organic Syntheses, Coll.[2][7] Vol. 5, p. 670 (1973). Indole-3-glyoxylates synthesis via Oxalyl Chloride.[1][2][1][2]

  • BenchChem Protocol Database. Friedel-Crafts Acylation of Indoles: Methodological Overview.

  • Journal of Organic Chemistry. Metal-halogen exchange of bromoindoles (Context on 4-bromo reactivity).[1][2]

  • University of Calgary. Recrystallization Solvents and Solubility Principles.

  • ResearchGate. Crystallization purification of indole derivatives.

Sources

Validation & Comparative

A Comparative Guide for Synthetic Strategy: Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate vs. Methyl 2-(4-Bromo-3-indolyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of indole functionalization, particularly for applications in pharmaceutical and materials science, the choice between ethyl and methyl esters of 2-(4-bromo-3-indolyl)-2-oxoacetate can be a critical decision point. While seemingly minor, the difference in the ester group can significantly influence reaction kinetics, purification strategies, and the overall efficiency of a synthetic route. This guide provides a detailed comparison of these two key synthetic intermediates, offering insights grounded in established chemical principles and supported by available data to aid researchers in making an informed selection for their specific application.

Physicochemical Properties: A Foundation for Synthetic Design

The physical and chemical properties of a reagent are fundamental to its handling, reactivity, and purification. While comprehensive experimental data for both compounds are not exhaustively reported in a single source, a compilation of available data and predicted properties provides a solid basis for comparison.

PropertyMethyl 2-(4-bromo-1H-indol-3-yl)-2-oxoacetateEthyl 2-(4-bromo-1H-indol-3-yl)-2-oxoacetate
CAS Number 425640-16-0[1]214915-73-8
Molecular Formula C₁₁H₈BrNO₃[1]C₁₂H₁₀BrNO₃
Molecular Weight 282.09 g/mol [1]296.12 g/mol
Appearance SolidSolid
Melting Point Data not availableData not available
Boiling Point Predicted: 367-394 °CPredicted: 318-333 °C[2]
Solubility Soluble in methanol, ethyl acetate, DMSO, DMFExpected to be soluble in similar organic solvents
LogP (Predicted) 2.2861[1]Higher than methyl ester (predicted)
Storage 2-8°C, sealed in dry conditions[1]4°C, protect from light

Key Insights:

  • Molecular Weight: The ethyl ester has a higher molecular weight, a factor to consider in reaction stoichiometry and cost analysis.

  • Polarity & Solubility: The methyl ester is predicted to be slightly more polar than the ethyl ester. This can influence its solubility in various organic solvents and its retention characteristics during chromatographic purification. Generally, both are soluble in common organic solvents like ethyl acetate, dichloromethane, and dimethylformamide.

  • Boiling Point: The predicted higher boiling point of the methyl ester may be advantageous in high-temperature reactions, reducing volatile losses.

The Ester Choice: Implications for Reactivity and Synthetic Workflows

The primary divergence in the utility of these two compounds lies in the reactivity of the ester group. These differences are primarily dictated by steric hindrance and susceptibility to nucleophilic attack.

Figure 1: A diagram illustrating the key reactivity considerations when choosing between the methyl and ethyl esters.

Steric Hindrance and Reaction Kinetics

The smaller size of the methyl group generally leads to faster reaction rates in processes where the ester is a reactive site, such as in nucleophilic acyl substitution. For instance, in a saponification reaction to yield the corresponding carboxylic acid, the methyl ester is expected to hydrolyze more readily than the ethyl ester. This can be advantageous for reactions where a facile de-esterification is the desired subsequent step.

Conversely, the bulkier ethyl group can sometimes offer greater stability or selectivity. In complex syntheses with multiple functional groups, the slightly lower reactivity of the ethyl ester might prevent unwanted side reactions.

Transesterification: A Critical Consideration

A significant practical difference arises when using alcoholic solvents. If a reaction involving the methyl ester is conducted in ethanol, especially under basic or acidic conditions, there is a risk of transesterification to the ethyl ester.[3] This can lead to a mixture of products that are difficult to separate.

Causality: The mechanism of transesterification involves the nucleophilic attack of the solvent alcohol on the ester carbonyl. To avoid this, the corresponding alcohol solvent should be used (i.e., methanol for methyl esters and ethanol for ethyl esters).

Experimental Choice: When a reaction must be performed in ethanol, choosing the ethyl ester from the outset eliminates the risk of forming a mixed ester product. Conversely, if methanol is the solvent of choice, the methyl ester is the more logical starting material.

Experimental Protocols: A Practical Framework

General Synthesis of Indolyl-3-glyoxylates

The synthesis of both ethyl and methyl 2-(indolyl)-2-oxoacetates typically involves the acylation of the indole nucleus at the 3-position with an appropriate acylating agent. A common method is the Friedel-Crafts acylation using oxalyl chloride to form an indolyl-3-glyoxylyl chloride intermediate, which is then reacted with either methanol or ethanol.

Workflow for Synthesis:

SynthesisWorkflow Indole 4-Bromoindole Intermediate 4-Bromo-3-indolylglyoxylyl chloride intermediate Indole->Intermediate Acylation OxalylCl Oxalyl Chloride OxalylCl->Intermediate MethylEster Methyl 2-(4-bromo-3-indolyl) -2-oxoacetate Intermediate->MethylEster Esterification EthylEster Ethyl 2-(4-bromo-3-indolyl) -2-oxoacetate Intermediate->EthylEster Esterification Methanol Methanol Methanol->MethylEster Ethanol Ethanol Ethanol->EthylEster

Figure 2: General synthetic workflow for the preparation of methyl and ethyl 2-(4-bromo-3-indolyl)-2-oxoacetates.

Representative Protocol: N-Alkylation of an Indole Derivative

The following protocol, adapted from the synthesis of a related indole acetate, illustrates a common transformation where the choice of ester can be relevant.[4]

Step-by-Step Methodology:

  • Dissolution: To a solution of the indole derivative (e.g., methyl or ethyl 2-(4-bromo-1H-indol-3-yl)-2-oxoacetate) (1.0 eq) in anhydrous dimethylformamide (DMF), add the desired alkylating agent (e.g., an alkyl halide) (1.2 eq).

  • Base Addition: Add a suitable base, such as potassium tert-butoxide (2.0 eq), portion-wise at room temperature under a nitrogen atmosphere.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for a specified time (e.g., 4 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.

  • Extraction and Drying: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality in Protocol Design:

  • Anhydrous Conditions: The use of an anhydrous solvent and a nitrogen atmosphere is crucial to prevent quenching of the strong base and to avoid unwanted side reactions with water.

  • Choice of Base: A strong, non-nucleophilic base like potassium tert-butoxide is often used to deprotonate the indole nitrogen without competing in nucleophilic attack on the ester.

  • Solvent Selection: DMF is a common choice due to its polar aprotic nature, which effectively dissolves the indole substrate and the ionic intermediates.

Downstream Processing and Purification

The choice between the ethyl and methyl ester can have practical implications for the purification of reaction products.

  • Chromatography: Due to the slight difference in polarity, the two esters will exhibit different retention factors on silica gel. This can be exploited for separation if a mixture is present, but it also means that chromatographic conditions may need to be optimized depending on which ester is used.

  • Crystallization: The different crystal packing and solubility profiles of the ethyl and methyl derivatives may make one more amenable to purification by recrystallization than the other. This is highly substrate-dependent and often requires empirical screening.

  • Volatility: The methyl ester and its corresponding alcohol (methanol) are more volatile than the ethyl ester and ethanol. This can facilitate their removal under vacuum during workup, potentially simplifying the isolation of non-volatile products.

Practical and Economic Considerations

For researchers in drug development and process chemistry, cost and availability are paramount.

  • Starting Materials: The primary precursors for the esterification step are methanol and ethanol. Both are inexpensive and readily available bulk chemicals. The cost of the acylating agent (e.g., oxalyl chloride) and the 4-bromoindole will be the more significant cost drivers.

  • Reagent Availability: Both ethyl and methyl 2-(4-bromo-3-indolyl)-2-oxoacetate are available from various chemical suppliers. A quick survey of major suppliers indicates that the methyl ester is more commonly listed as a stock item.

  • Cost: While pricing is subject to change and supplier, a general trend is that for many simple esters, the methyl variant is often slightly less expensive than the ethyl counterpart, likely due to the lower cost of methanol.

Conclusion and Recommendations

The selection between ethyl and methyl 2-(4-bromo-3-indolyl)-2-oxoacetate is a nuanced decision that should be guided by the specific requirements of the synthetic route.

  • Choose Methyl 2-(4-bromo-3-indolyl)-2-oxoacetate when:

    • Faster reaction kinetics at the ester group are desired.

    • The reaction solvent is methanol or a non-alcoholic solvent.

    • High volatility of the ester and its corresponding alcohol is advantageous for product isolation.

    • Cost-effectiveness is a primary concern.

  • Choose Ethyl 2-(4-bromo-3-indolyl)-2-oxoacetate when:

    • The reaction is to be conducted in ethanol, to avoid transesterification.

    • Slightly greater stability of the ester group is required to prevent side reactions.

    • The downstream product's physical properties (e.g., crystallinity) are favorably influenced by the ethyl group.

Ultimately, for a novel synthetic pathway, it is prudent to consider both esters. A small-scale comparative experiment, if resources permit, can provide invaluable data to guide the selection for scale-up and process optimization. This guide provides the fundamental principles to inform that initial decision, enabling a more strategic and efficient approach to the synthesis of complex indole-containing molecules.

References

  • Boraei, A. T. A.; El Ashry, E. S. H.; Barakat, A.; Ghabbour, H. A. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules2016 , 21 (3), 347. [Link]

  • US Environmental Protection Agency. Ethyl [1-(2-bromoethyl)-2,3-dihydro-1H-indol-2-yl]acetate Properties. [Link]

  • Reddy, S. R. S. R.; Rao, V. S.; Kanchana, S. N. Synthesis and biological evaluation of indoles. Der Pharma Chemica2015 , 7 (10), 309-319. [Link]

Sources

A-Scientist's Guide to Profiling Small Molecule Specificity: Assessing the Cross-Reactivity of Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and chemical biology, the journey from a promising hit compound to a validated chemical probe or drug candidate is fraught with challenges. A primary hurdle is ensuring target specificity. Off-target effects, where a molecule interacts with unintended proteins, can lead to misinterpretation of experimental data, toxicity, and costly failures in later stages of development.[1][2][3] This guide provides a comprehensive framework for assessing the cross-reactivity of a novel compound, using Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate as a working example.

The indole ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and approved drugs.[4][5] Its derivatives, including the indole-3-glyoxylamide scaffold present in our compound of interest, have been explored for a wide range of biological activities, from anticancer to antimalarial agents.[4][6][7][8] However, this inherent bioactivity also necessitates a rigorous evaluation of selectivity to ensure that an observed phenotype is truly the result of modulating the intended target.

This guide outlines a multi-tiered experimental approach, progressing from broad, high-throughput screening to detailed, cell-based target validation. We will explain the rationale behind each method, provide actionable protocols, and demonstrate how to interpret the resulting data to build a robust specificity profile for Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate or any other small molecule inhibitor.

Tier 1: Broad Spectrum Cross-Reactivity Screening

The first step in assessing specificity is to cast a wide net. The goal is to identify potential off-target interactions across a large and diverse set of proteins, with a particular focus on common culprits of off-target effects, such as protein kinases.

Methodology: Large-Panel Kinase Selectivity Profiling

Protein kinases are one of the most intensively studied classes of drug targets, and due to conserved ATP-binding sites, they are a frequent source of cross-reactivity for small molecule inhibitors.[9][10] Numerous commercial services offer screening against hundreds of kinases, providing a rapid and comprehensive overview of a compound's kinome-wide selectivity.[11][12][13]

Experimental Protocol: Kinase Profiling via ADP-Glo™ Assay

This protocol describes a typical setup for a single-dose screening experiment using a luminescence-based assay like Promega's ADP-Glo™, which quantifies kinase activity by measuring ADP production.[14]

  • Compound Preparation : Prepare a 10 mM stock solution of Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate in 100% DMSO. From this, create a working solution for the assay (e.g., 100 µM).

  • Assay Plate Setup : In a 384-well plate, combine the kinase reaction buffer, the specific kinase to be tested, its corresponding substrate, and ATP at a concentration near its Km value for that enzyme.[11]

  • Compound Addition : Add the test compound to the assay wells at a final concentration (e.g., 1 µM). Include positive control wells (a known inhibitor for each kinase) and negative control wells (vehicle, e.g., 0.1% DMSO). All conditions should be performed in duplicate.[11]

  • Kinase Reaction : Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent Addition : Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent : Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30-60 minutes.

  • Data Acquisition : Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis : Calculate the percent inhibition for the test compound relative to the vehicle (DMSO) control.

    % Inhibition = 100 * (1 - (Luminescence_Compound / Luminescence_DMSO))

Data Presentation: Interpreting the Results

The initial screening data provides a broad overview of potential off-target interactions. Hits are typically defined as kinases showing significant inhibition (e.g., >50% inhibition at 1 µM).

Table 1: Hypothetical Single-Dose Kinase Profile for Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate (1 µM)

Kinase TargetKinase Family% InhibitionPotential Hit
Target Kinase X CMGC 92% On-Target
CDK2CMGC48%-
GSK3BCMGC65%Yes
MAPK1 (ERK2)CMGC12%-
PKAAGC8%-
ROCK1AGC72%Yes
SRCTyrosine25%-
ABL1Tyrosine31%-
METTyrosine88%Yes
... (400+ others)...<50%-

Note: Data is hypothetical and for illustrative purposes only.

This initial screen suggests that while the compound potently inhibits its intended target, it also shows significant activity against GSK3B, ROCK1, and MET. These "hits" require further investigation.

Tier 2: Validating Off-Target Hits and Determining Potency

The next logical step is to validate the hits from the broad screen and quantify the compound's potency against them by determining the half-maximal inhibitory concentration (IC50). This allows for a quantitative comparison between on-target and off-target activities.

Methodology: IC50 Determination via Dose-Response Analysis

This involves testing the compound across a range of concentrations to generate a dose-response curve.

Experimental Protocol: Dose-Response IC50 Curve

  • Assay Setup : Follow the same protocol as the single-dose kinase assay (Tier 1).

  • Compound Dilution Series : Create a serial dilution of Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate, typically a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Data Analysis : Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.

Data Presentation: Quantifying Selectivity

The selectivity of a compound can be expressed as a selectivity ratio, which is the ratio of its IC50 for an off-target kinase to its IC50 for the primary target. A higher ratio indicates greater selectivity.

Table 2: Comparative IC50 Profile of Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate

Kinase TargetIC50 (nM)Selectivity Ratio (IC50 Off-Target / IC50 On-Target)
Target Kinase X 25 1
GSK3B85034
ROCK145018
MET1204.8

Note: Data is hypothetical and for illustrative purposes only.

This analysis confirms that the compound inhibits the identified off-targets, but with lower potency than for its primary target. The interaction with MET (selectivity ratio < 10) is a potential concern that warrants further characterization in a cellular context.

Tier 3: Confirming Target Engagement in a Cellular Environment

Biochemical assays are essential, but they don't guarantee that a compound will engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures a compound's binding to its target in intact cells or tissues.[15][16][17] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[15][17]

Methodology: Cellular Thermal Shift Assay (CETSA)

Experimental Workflow

CETSA_Workflow treat_compound treat_compound aliquot aliquot treat_compound->aliquot heat_challenge heat_challenge lysis lysis heat_challenge->lysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA followed by Western Blot

  • Cell Culture and Treatment : Culture cells (e.g., HEK293) to ~80% confluency. Treat the cells with a high concentration of Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.[18]

  • Harvest and Aliquot : Harvest the cells and resuspend them in a suitable buffer. Divide the cell suspension from each treatment group into several aliquots in PCR tubes.

  • Heat Challenge : Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[15][19]

  • Cell Lysis : Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[15]

  • Separation of Soluble Fraction : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-induced protein aggregates.[15]

  • Sample Preparation : Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.

  • Western Blot Analysis : Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the target of interest (e.g., Target Kinase X and the off-target MET). Also probe for a loading control like GAPDH.[15]

  • Data Analysis : Quantify the band intensities. Plot the percentage of soluble protein remaining relative to the non-heated control against the temperature for both the vehicle- and compound-treated groups. A shift in the melting curve to the right for the compound-treated sample indicates target engagement and stabilization.

Data Presentation: Visualizing Target Engagement

A positive CETSA result provides strong evidence of direct target binding in a physiological context.

Table 3: CETSA Isothermal Dose-Response Fingerprint (ITDRF) Data

After identifying the optimal temperature from the melt curve (e.g., 58°C, where there is a significant difference between vehicle and drug), an isothermal dose-response experiment can be performed.

Compound Conc.% Soluble Target Kinase X (at 58°C)% Soluble MET (at 58°C)
Vehicle (DMSO)35%40%
0.1 µM55%42%
1 µM85%55%
10 µM92%68%

Note: Data is hypothetical and for illustrative purposes only.

This data confirms that Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate engages and stabilizes not only its primary target but also the off-target MET in a cellular environment, albeit with a potentially lower affinity for MET.

A Tiered Strategy for Assessing Cross-Reactivity

Strategy_Workflow

Caption: A tiered workflow for assessing small molecule cross-reactivity.

Conclusion and Forward Look

This guide outlines a systematic, tiered approach to characterizing the cross-reactivity of Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate. By progressing from broad biochemical screens to focused cellular validation, researchers can build a comprehensive selectivity profile. The hypothetical data presented here illustrates a common scenario: a compound that is potent against its primary target but also interacts with a small number of other proteins.

References

  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel.
  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K ovanen, D., & Hen, H. (2013). Protein kinase profiling assays: a technology review. PubMed, 10.1007/978-1-62703-424-7_1.
  • Lin, A., Giuliano, C. J., Sayles, N. M., & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • BenchChem. (2025). Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors.
  • BenchChem. (2025). Basic principles of competitive binding assays.
  • Meuwissen, J. A., & Heirwegh, K. P. (1982). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. Biochemical Journal, 201(3), 613-621.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Systems—General Panel.
  • Sicho, M., Stork, C., Krotee, P., Cirit, M., & Clark, A. M. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 755.
  • Reaction Biology. (n.d.). Kinase Selectivity Panels.
  • Mtoz Biolabs. (n.d.). Competitive Ligand Binding Assay.
  • de Souza, M. V. N., Pais, K. C., & Dantas, R. F. (2019). Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum. Future Medicinal Chemistry, 11(6), 525-538.
  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements.
  • Fluidic Sciences Ltd. (2025). Competition Assays vs. Direct Binding Assays: How to choose.
  • Geletu, M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(22), e4229.
  • BenchChem. (2025). Navigating the Maze of Specificity: A Guide to Assessing Small Molecule Cross-Reactivity.
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 191-207.
  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Cell Systems, 6(3), 314-320.
  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
  • CETSA. (n.d.). CETSA.
  • Carroll, A. R., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Marine Drugs, 22(8), 354.
  • Conti, P., et al. (2020). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules, 25(18), 4118.
  • Moody, C. J., et al. (2020). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 63(23), 14703-14731.
  • MacLachlan, T. K., et al. (2021). Classic and evolving approaches to evaluating cross reactivity of mAb and mAb-like molecules - A survey of industry 2008-2019. Regulatory Toxicology and Pharmacology, 121, 104872.
  • Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Tropical Journal of Pharmaceutical Sciences, 46(3), 233-250.
  • Zhao, Q., et al. (2022).
  • Gadaginamath, G. S., et al. (2008). Synthesis and biological evaluation of some N-substituted indoles. Arkivoc, 2008(15), 216-227.
  • Idili, A., et al. (2021). Exploring the Landscape of Aptamers: From Cross-Reactive to Selective to Specific, High-Affinity Receptors for Cocaine. JACS Au, 1(10), 1678-1687.
  • Zhang, Y., et al. (2022).
  • Li, J., et al. (2015). Ethyl 2-[2-(4-Nitrobenzoyl)
  • Martínez-Robles, M. G., et al. (2022). Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. Journal of the Mexican Chemical Society, 66(1), 85-102.
  • Ivashchenko, A. V., et al. (2016). Activity of 2-Aryl-2-(3-indolyl)acetohydroxamates Against Drug-Resistant Cancer Cells. ACS Medicinal Chemistry Letters, 7(12), 1145-1150.
  • Al-Hiari, Y. M., et al. (2016).
  • Patel, D., & Shah, M. (2020). Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. International Journal of Pharmaceutical Sciences and Research, 11(8), 3929-3935.
  • Stevens, I. A. S., et al. (2015). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo[1,2-c]pyrimidines. Organic & Biomolecular Chemistry, 13(33), 8850-8855.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Hazard Assessment and Chemical Profile

  • Halogenated Organic Compound : The presence of bromine classifies this compound as a halogenated organic substance.[1] Such compounds require specific disposal pathways, as improper disposal (e.g., via non-halogenated solvent waste streams or drains) can lead to environmental toxicity and complications in the waste treatment process.[2][3] Halogenated hydrocarbons are often toxic upon inhalation and ingestion and must be segregated into a dedicated "Halogenated Organic Waste" container.[1]

  • Indole Derivatives : Indole and its derivatives can exhibit varying levels of toxicity. Some have been investigated for cytotoxic or mutagenic potential.[4]

  • Structural Analogs : The related compound, Ethyl bromoacetate, is classified as highly toxic and fatal if swallowed, inhaled, or in contact with skin.[5][6] It is also a lachrymator (a substance that irritates the eyes and causes tears).[7][8] Another isomer, Ethyl (5-bromo-1H-indol-3-yl)(oxo)acetate, is known to cause skin, eye, and respiratory irritation.[9] Given these data, it is imperative to treat Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate with a high degree of caution.

Due to the potential for significant health hazards, this compound must be handled in accordance with regulations set forth by the Occupational Safety and Health Administration (OSHA) for hazardous substances.[10]

Hazard ClassPotential Effects & RationaleRecommended Handling Precautions
Acute Toxicity Based on structural analogs, potential for severe toxicity via oral, dermal, and inhalation routes.[5]Handle only in a certified chemical fume hood. Avoid all direct contact.
Skin/Eye Irritant Brominated organic compounds and indole derivatives can be strong irritants.[7][9]Wear appropriate chemical-resistant gloves and safety goggles.
Respiratory Irritant May cause respiratory tract irritation if dust or aerosols are generated.[9]Use engineering controls (fume hood) to minimize inhalation exposure.
Environmental Hazard Halogenated organics can be persistent and harmful to aquatic life.[11]Do not dispose of down the drain or in regular trash.[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory when handling Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate, from initial weighing to final waste container sealing.

  • Hand Protection : Wear nitrile gloves as a minimum. For prolonged handling or when submerging hands, consider double-gloving or using thicker, chemical-resistant gloves (e.g., butyl rubber). Inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields are required at a minimum. For procedures with a higher risk of splashing, chemical splash goggles are mandated.

  • Body Protection : A flame-retardant lab coat should be worn and kept fully buttoned. Ensure shoes are closed-toed.[1]

  • Respiratory Protection : All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation.[1] If there is a potential for exposure outside of a fume hood (e.g., large spill), a NIOSH-certified respirator with appropriate cartridges may be necessary, as part of a comprehensive respiratory protection program.[12]

Step-by-Step Disposal Procedure

The proper disposal of Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate is governed by its classification as a halogenated organic waste. Adherence to the Resource Conservation and Recovery Act (RCRA) guidelines, as implemented by the Environmental Protection Agency (EPA), is mandatory.[13][14]

Step 1: Designate a Satellite Accumulation Area (SAA)

In compliance with EPA regulations, establish an SAA at or near the point of waste generation (e.g., inside the fume hood where the work is performed).[15][16] This area must be under the control of the laboratory personnel generating the waste.[17]

Step 2: Select the Appropriate Waste Container
  • Container Type : Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap.[13][18] The container must be in good condition, free from leaks or cracks.

  • Labeling : Before adding any waste, the container must be clearly labeled with the words "Hazardous Waste".[15] The label must also include the full chemical name(s) of the contents (no formulas or abbreviations) and an approximate percentage of each component.[15][18] A specific "Halogenated Organic Waste" label should be used if provided by your institution's Environmental Health & Safety (EHS) office.

Step 3: Waste Collection
  • Solid Waste : Collect pure, unreacted Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate, or contaminated items like weigh paper and gloves, in a designated solid waste container. This container must also be labeled as "Hazardous Waste" and specify the contents.

  • Liquid Waste : If the compound is dissolved in a solvent, it must be collected in a liquid waste container. Because this is a halogenated compound, this waste stream MUST be collected in a container designated for Halogenated Organic Liquids .[2][3]

    • Causality : Segregating halogenated from non-halogenated waste is crucial. Halogenated waste requires high-temperature incineration with special scrubbers to neutralize acidic gases (like HBr) that are produced.[3][19] Mixing them with non-halogenated solvents, which are often recycled or used as fuel, contaminates the entire batch and significantly increases disposal costs and environmental risk.[2]

  • Container Management : Keep the waste container closed at all times except when actively adding waste.[15][18] Do not leave a funnel in the container opening.

Step 4: Requesting Disposal

Once the waste container is nearly full (approximately 75%) or has been accumulating for a set period (e.g., six months, check institutional policy), submit a chemical waste pickup request to your institution's EHS department.[16] Do not overfill containers.

Disposal Workflow and Decision Logic

The following diagram outlines the critical decision points in the disposal process for Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate.

G Disposal Workflow for Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate cluster_0 In-Lab Waste Generation cluster_1 Container Management (SAA) cluster_2 Final Disposal A Generation of Waste (Solid or Liquid) B Is the waste halogenated? (Contains F, Cl, Br, I) A->B C Segregate into HALOGENATED Waste Container B->C Yes D Segregate into NON-HALOGENATED Waste Container B->D No E Select compatible container (HDPE or Glass) C->E F Affix 'Hazardous Waste' Label List all chemical constituents E->F G Keep container closed Store in designated SAA F->G H Container is 75% full or max accumulation time reached G->H I Submit Waste Pickup Request to EHS Department H->I Yes J EHS transports for specialized incineration I->J

Caption: Decision workflow for proper segregation and disposal.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.

  • Minor Spill (Contained in Fume Hood) :

    • Ensure your PPE is intact. Alert others in the immediate area.

    • Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to cover the spill. Do not use combustible materials like paper towels on a solvent spill.

    • Carefully sweep or scoop the absorbed material into a designated waste bag or container.

    • Wipe the area with a suitable solvent, and place the cleaning materials into the same waste container.

    • Seal, label as "Spill Debris" with the chemical name, and dispose of as hazardous waste.

  • Major Spill (Outside Fume Hood) :

    • Evacuate the immediate area. Alert all personnel and activate the fire alarm if the substance is flammable or the spill is large.[18]

    • Immediately call your institution's emergency number or 911.

    • Close the laboratory doors to contain the vapors.

    • Provide emergency responders with the Safety Data Sheet (or this guide) for the material.

  • Personnel Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][8] Seek immediate medical attention.

    • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

    • Inhalation : Move the affected person to fresh air. Seek immediate medical attention.[8]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.

References

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • Occupational Safety and Health Administration (OSHA). Carcinogens - Standards. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • VelocityEHS. OSHA Retains Strong Focus on Carcinogen Safety. [Link]

  • Bucknell University. WASTE MANAGEMENT. [Link]

  • Case Western Reserve University Environmental Health and Safety. OSHA's Regulated Chemicals. [Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • PubMed. Hazardous waste disposal and the clinical laboratory. [Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. [Link]

  • Neogen. Kovac's Indole Reagent, Safety Data Sheet. [Link]

  • OSHA.com. How to Safely Handle Dangerous Substances in the Workplace. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Ethyl bromoacetate (UK). [Link]

  • University of Wollongong. LABORATORY WASTE DISPOSAL GUIDELINES. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.